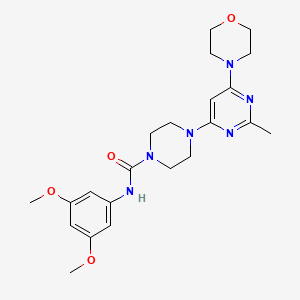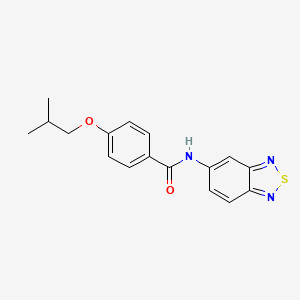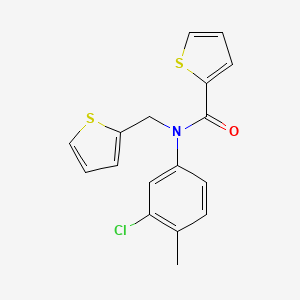![molecular formula C27H25N3O4S B11322731 (2-Methylphenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322731.png)
(2-Methylphenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, phenyl, oxazole, and piperazine moieties
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the coupling of the oxazole derivative with the piperazine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzenesulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and may have similar biological activities.
Piperazine derivatives: Compounds with the piperazine ring are often studied for their pharmacological properties.
Benzenesulfonyl derivatives: These compounds are known for their use in various chemical reactions and as intermediates in drug synthesis. The uniqueness of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C27H25N3O4S/c1-20-10-8-9-15-23(20)26(31)29-16-18-30(19-17-29)27-25(35(32,33)22-13-6-3-7-14-22)28-24(34-27)21-11-4-2-5-12-21/h2-15H,16-19H2,1H3 |
InChI Key |
GSFVBAKFOFWKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11322649.png)
![2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322650.png)

![2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11322659.png)

![6-[4-(4-bromobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11322674.png)
![Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11322677.png)
![N-(5-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11322692.png)

![7-cyclohexyl-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322706.png)
![2-(4-ethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322721.png)
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11322724.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11322729.png)

